

Lometrexol Hydrate: A Comparative Analysis of an Antipurine Antifolate

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Compound of Interest

Compound Name: Lometrexol hydrate

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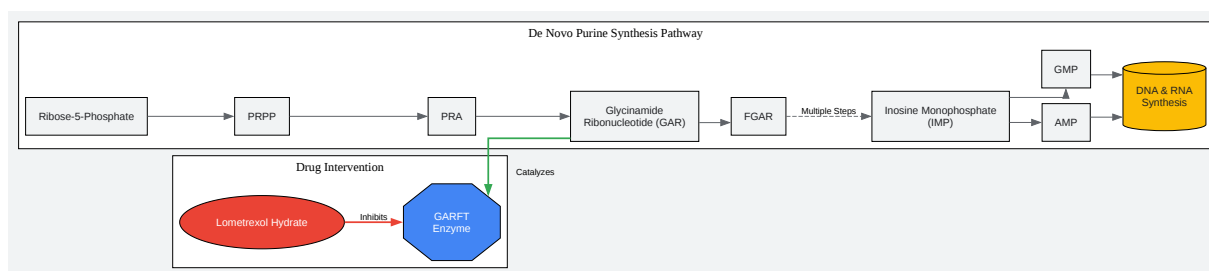
Lometrexol, a potent antifolate antimetabolite, was a subject of clinical investigation for its antineoplastic properties. Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR), Lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).^{[1][2][3][4]} This enzyme is crucial for the de novo purine synthesis pathway, and its inhibition leads to the depletion of adenosine and guanosine nucleotide pools, thereby arresting DNA synthesis and cell proliferation.^[1] The agent was noted for its activity against tumors refractory to methotrexate.

The initial clinical development of Lometrexol was hampered by severe and cumulative antiproliferative toxicities. However, subsequent preclinical and Phase I clinical studies demonstrated that these toxicities, primarily thrombocytopenia and mucositis, could be significantly mitigated with folic acid supplementation. This finding established a clinically acceptable administration schedule for GARFT inhibitors.

Direct head-to-head clinical trial data comparing Lometrexol with other chemotherapeutic agents is scarce due to its early discontinuation. However, by examining data from its Phase I trial and comparing it with contemporaneous studies of agents like 5-Fluorouracil (5-FU) and Methotrexate in similar patient populations, a comparative context can be established.

Mechanism of Action: De Novo Purine Synthesis Inhibition

Lometrexol functions by inhibiting GARFT, a key enzyme in the pathway that builds purines from basic molecules. By blocking this step, Lometrexol prevents the synthesis of essential DNA building blocks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.



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Caption: Lometrexol's inhibition of the GARFT enzyme in the de novo purine synthesis pathway.

Comparative Clinical Data

Direct head-to-head trials for Lometrexol are not available in the searched literature. The following tables summarize data from a Phase I study of Lometrexol with folic acid and a separate, contemporaneous randomized trial of 5-FU and Methotrexate in advanced colorectal cancer to provide a benchmark for efficacy and toxicity.

Table 1: Efficacy of Lometrexol and Comparator Agents in Advanced Colorectal Cancer

Treatment Arm	Number of Patients	Response Rate (CR+PR)	Median Survival	Citation
Lometrexol (Phase I)	N/A	Efficacy not the primary endpoint	N/A	
5-Fluorouracil (5-FU)	62	18%	13.6 months	
5-FU + Methotrexate	N/A (data from a different trial)	5%	Not Statistically Different from 5-FU alone	
Trimetrexate (Alternative Antifolate)	71	6%	10.3 months	

CR: Complete Response, PR: Partial Response. Lometrexol Phase I data focused on safety, not efficacy.

Table 2: Key Toxicities

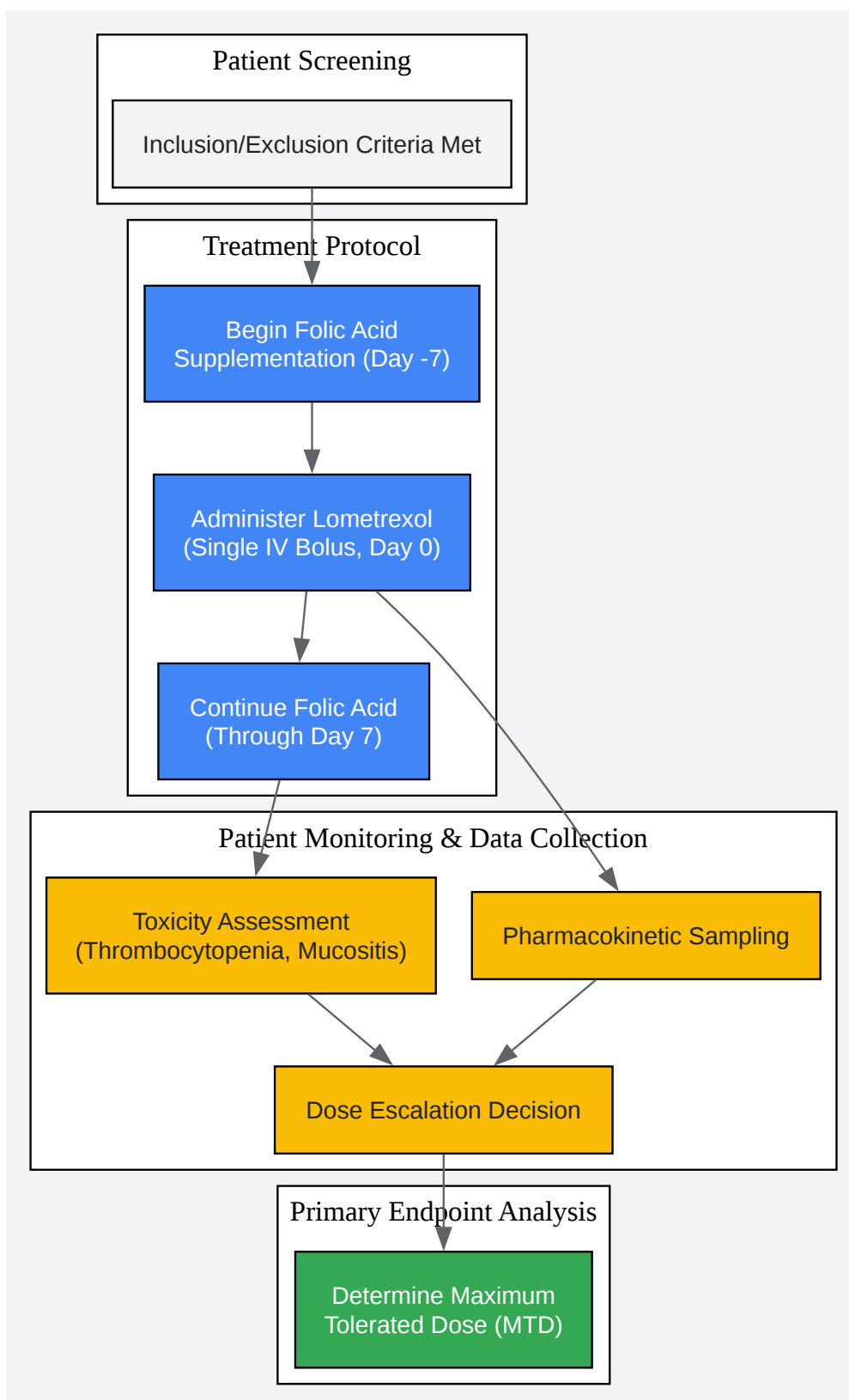
Agent	Major Toxicities	Notes	Citation
Lometrexol	Thrombocytopenia, Mucositis	Toxicity is markedly reduced with folic acid supplementation.	
5-Fluorouracil (5-FU)	Leukopenia	The predominant toxicity observed in the cited study.	
5-FU + Leucovorin	Diarrhea	Leucovorin alters the toxicity profile of 5-FU.	
Methotrexate	Hematologic	Side effects can be a limiting factor in dosing.	

Experimental Protocols

Lometrexol Phase I Clinical Trial with Folic Acid Supplementation

This study was designed to assess the toxicity and pharmacokinetics of Lometrexol when administered with folic acid to mitigate its adverse effects.

- Patient Population: Patients with advanced solid tumors.
- Treatment Regimen:
 - Folic Acid Supplementation: Patients received low-dose oral folic acid for 7 days prior to and 7 days following the Lometrexol infusion.
 - Lometrexol Administration: Lometrexol was administered as a single bolus dose. Dose-escalation was performed to determine the maximum tolerated dose (MTD).
- Primary Objective: To determine the toxicity profile and MTD of Lometrexol with folic acid support.
- Pharmacokinetic Analysis: Plasma levels of Lometrexol were measured to determine if folic acid altered its clearance. The results showed that supplementation did not significantly change Lometrexol's plasma pharmacokinetics.



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Caption: Workflow for the Phase I clinical trial of Lometrexol with folic acid supplementation.

Randomized Trial of 5-Fluorouracil vs. 5-FU and Methotrexate

This study compared the efficacy and toxicity of three different regimens in previously untreated patients with advanced colorectal adenocarcinoma.

- Patient Population: 74 previously untreated patients with metastatic colorectal adenocarcinoma.
- Treatment Arms:
 - 5-FU alone: 450 mg/m² IV bolus daily for five days, followed by a modified maintenance schedule.
 - 5-FU + Methotrexate: Methotrexate 50 mg/m² IV infusion over four hours, followed by 5-FU 600 mg/m² IV bolus. This was administered weekly for 4 weeks, then every 2 weeks.
 - 5-FU + Leucovorin: Leucovorin 500 mg/m² in a two-hour IV infusion with 5-FU 600 mg/m² as an IV bolus one hour after the Leucovorin began, administered weekly for 6 weeks.
- Primary Objective: To compare the response rates and survival time among the three treatment regimens.
- Key Findings: The 5-FU and Leucovorin arm showed a significantly higher response rate (48%) compared to 5-FU alone (11%) and 5-FU with Methotrexate (5%). There was no statistically significant difference in overall survival time between the regimens.

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References

- 1. cancernetwork.com [cancernetwork.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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